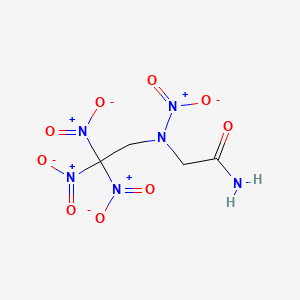
Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- is a chemical compound with the molecular formula C4H6N6O9. This compound is known for its complex structure, which includes multiple nitro groups and an amide functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- involves several steps. The synthetic route typically starts with the preparation of the nitroethylamine precursor, followed by the introduction of the acetamide group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the successful formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their behavior and function .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- stands out due to its multiple nitro groups and unique structural features. Similar compounds include:
Acetamide, 2,2,2-nitrilotris-: This compound has a different arrangement of functional groups, leading to distinct chemical properties.
N-(2-Aminoethyl)acetamide: Another related compound with different applications and reactivity. The uniqueness of Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- lies in its specific combination of functional groups, which confer unique reactivity and applications.
Eigenschaften
CAS-Nummer |
101651-41-6 |
|---|---|
Molekularformel |
C4H6N6O9 |
Molekulargewicht |
282.13 g/mol |
IUPAC-Name |
2-[nitro(2,2,2-trinitroethyl)amino]acetamide |
InChI |
InChI=1S/C4H6N6O9/c5-3(11)1-6(10(18)19)2-4(7(12)13,8(14)15)9(16)17/h1-2H2,(H2,5,11) |
InChI-Schlüssel |
UEJZYOJWLYRVNK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)N)N(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















